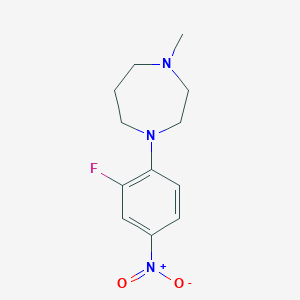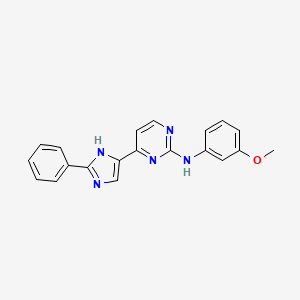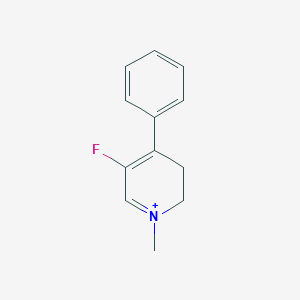![molecular formula C16H17N3O B12596669 Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl- CAS No. 613661-01-1](/img/structure/B12596669.png)
Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Pirrolidina, 1-([3,4’-bipiridin]-5-ilcarbonil)-2-metil- es un compuesto orgánico complejo que pertenece a la clase de los derivados de pirrolidina. La pirrolidina en sí misma es un heterociclo de cinco miembros que contiene nitrógeno, que es un motivo estructural común en muchos productos naturales y farmacéuticos. Este compuesto particular presenta una parte de bipiridina, que es conocida por su capacidad de coordinarse con iones metálicos, lo que la hace útil en diversas aplicaciones químicas y biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común implica la ciclación de un precursor adecuado, como la 4-clorobutano-1-amina, en presencia de una base fuerte . La parte de bipiridina se puede introducir a través de una reacción de acoplamiento con un derivado de bipiridina en condiciones apropiadas.
Métodos de producción industrial
La producción industrial de derivados de pirrolidina a menudo implica la reacción de 1,4-butanodiol con amoníaco en presencia de un catalizador de óxido de cobalto y níquel a temperaturas y presiones elevadas . El proceso se lleva a cabo en un reactor continuo, y el producto se purifica mediante destilación multietapa.
Análisis De Reacciones Químicas
Tipos de reacciones
La Pirrolidina, 1-([3,4’-bipiridin]-5-ilcarbonil)-2-metil- puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede lograr usando agentes como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el átomo de nitrógeno o en los átomos de carbono adyacentes al nitrógeno.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de pirrolidona, mientras que la reducción puede producir diversas pirrolidinas sustituidas.
Aplicaciones Científicas De Investigación
La Pirrolidina, 1-([3,4’-bipiridin]-5-ilcarbonil)-2-metil- tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de la Pirrolidina, 1-([3,4’-bipiridin]-5-ilcarbonil)-2-metil- implica su interacción con objetivos moleculares específicos. La parte de bipiridina puede coordinarse con iones metálicos, influyendo en diversas vías bioquímicas. Además, el anillo de pirrolidina puede interactuar con enzimas y receptores, modulando su actividad. Estas interacciones pueden conducir a diversos efectos biológicos, como la inhibición de la actividad enzimática o la modulación de las vías de señalización de los receptores .
Comparación Con Compuestos Similares
Compuestos similares
Pirrol: Un análogo aromático con un anillo de cinco miembros que contiene nitrógeno.
Pirrolizidina: Contiene dos anillos de cinco miembros fusionados con nitrógeno.
Pirrolidina-2-ona: Un derivado de lactama de la pirrolidina.
Singularidad
La Pirrolidina, 1-([3,4’-bipiridin]-5-ilcarbonil)-2-metil- es única debido a su combinación de un anillo de pirrolidina y una parte de bipiridina. Esta estructura le permite participar tanto en la química de coordinación como en reacciones orgánicas, lo que la hace versátil para diversas aplicaciones .
Propiedades
Número CAS |
613661-01-1 |
|---|---|
Fórmula molecular |
C16H17N3O |
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
(2-methylpyrrolidin-1-yl)-(5-pyridin-4-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C16H17N3O/c1-12-3-2-8-19(12)16(20)15-9-14(10-18-11-15)13-4-6-17-7-5-13/h4-7,9-12H,2-3,8H2,1H3 |
Clave InChI |
LYJHNMBFKQONNV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol](/img/structure/B12596603.png)
![N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12596611.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-](/img/structure/B12596619.png)
![acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B12596620.png)

![Acetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12596631.png)

![(3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine](/img/structure/B12596647.png)
![4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12596664.png)




![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)
